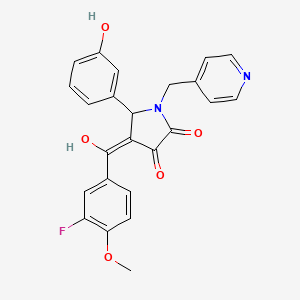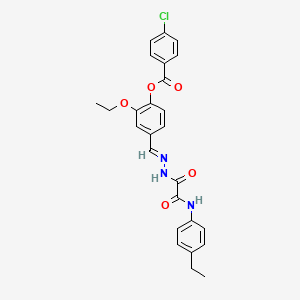
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-クロロベンジル)チオ)-1,3,4-チアゾール-2-イル)チオ)-N-(4-エチルフェニル)アセトアミドは、化学、生物学、医学など、さまざまな分野で多様な用途が知られている合成有機化合物です。
準備方法
合成経路と反応条件
2-((5-((4-クロロベンジル)チオ)-1,3,4-チアゾール-2-イル)チオ)-N-(4-エチルフェニル)アセトアミドの合成には、通常、複数のステップが含まれます。
1,3,4-チアゾールコアの形成: 最初のステップでは、1,3,4-チアゾールコアの合成を行います。これは、チオセミカルバジドと二硫化炭素を塩基性条件下で反応させ、続いて環化させることで達成できます。
4-クロロベンジル基の導入: 4-クロロベンジル基は、求核置換反応によって導入されます。ここでは、チアゾールコアが、炭酸カリウムなどの塩基の存在下で、4-クロロベンジルクロリドと反応します。
チオエーテル形成: 得られた中間体は、水素化ナトリウムなどの塩基の存在下で、2-クロロ-N-(4-エチルフェニル)アセトアミドとのチオエーテル形成反応を受けます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器、自動合成システム、反応条件の厳密な制御が含まれ、高収率と高純度が確保されます。
化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子上での酸化反応を受ける可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、分子内のニトロ基やその他の還元可能な官能基を標的とすることができます。
置換: この化合物中の芳香族環は、求電子芳香族置換反応に関与することができ、さらなる官能化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 求電子芳香族置換反応では、臭素 (Br2) や硝酸 (HNO3) などの試薬が、酸性条件下で使用されます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アミンまたは還元された芳香族環。
置換: ハロゲン化またはニトロ化された誘導体。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その官能基により、さまざまな化学修飾が可能になり、有機合成において貴重な存在となります。
生物学
生物学的に、この化合物は、その潜在的な抗菌および抗真菌特性について研究されています。生物膜や酵素と相互作用する能力により、創薬の候補となります。
医学
医学では、治療薬としての可能性が研究されています。研究では、感染症の治療における有効性と、抗炎症剤としての役割が調べられています。
産業
工業的には、この化合物は、そのユニークな化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
作用機序
2-((5-((4-クロロベンジル)チオ)-1,3,4-チアゾール-2-イル)チオ)-N-(4-エチルフェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または細胞膜が含まれます。この化合物のチアゾールコアとチオエーテル結合は、その結合親和性と活性において重要な役割を果たします。
類似化合物との比較
類似化合物
- 2-((5-(ベンジルチオ)-1,3,4-チアゾール-2-イル)チオ)-N-フェニルアセトアミド
- 2-((5-(メチルチオ)-1,3,4-チアゾール-2-イル)チオ)-N-(4-メチルフェニル)アセトアミド
独自性
類似の化合物と比較して、2-((5-((4-クロロベンジル)チオ)-1,3,4-チアゾール-2-イル)チオ)-N-(4-エチルフェニル)アセトアミドは、4-クロロベンジル基の存在によって際立っています。これは、その化学反応性と生物活性を高めます。
特性
CAS番号 |
499101-90-5 |
|---|---|
分子式 |
C19H18ClN3OS3 |
分子量 |
436.0 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-2-13-5-9-16(10-6-13)21-17(24)12-26-19-23-22-18(27-19)25-11-14-3-7-15(20)8-4-14/h3-10H,2,11-12H2,1H3,(H,21,24) |
InChIキー |
ZBDWTCQKFVEWDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12013522.png)

![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013543.png)
![(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12013548.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)


![ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013587.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12013605.png)
